molecular formula C16H18N2O3S B5519559 N-benzyl-4-(methanesulfonamidomethyl)benzamide

N-benzyl-4-(methanesulfonamidomethyl)benzamide

Cat. No.: B5519559
M. Wt: 318.4 g/mol
InChI Key: WVFFZAQEZQYPOK-UHFFFAOYSA-N
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Description

N-benzyl-4-(methanesulfonamidomethyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group and a methanesulfonamidomethyl group

Properties

IUPAC Name

N-benzyl-4-(methanesulfonamidomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22(20,21)18-12-14-7-9-15(10-8-14)16(19)17-11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFZAQEZQYPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973723
Record name N-Benzyl-4-{[(methanesulfonyl)amino]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5815-46-3
Record name N-Benzyl-4-{[(methanesulfonyl)amino]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(methanesulfonamidomethyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(methanesulfonamidomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

N-benzyl-4-(methanesulfonamidomethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(methanesulfonamidomethyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methylbenzamide: This compound is similar in structure but lacks the methanesulfonamidomethyl group.

    N-benzyl-4-methoxybenzenesulfonamide: This compound has a methoxy group instead of a methanesulfonamidomethyl group.

Uniqueness

N-benzyl-4-(methanesulfonamidomethyl)benzamide is unique due to the presence of the methanesulfonamidomethyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzamide derivatives and potentially useful in various applications .

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